3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Aryl Hydrocarbon Receptor AHR agonism dose-response screening

3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 338794-74-4; PubChem CID is a synthetic small molecule (C₁₀H₉N₃O₃S; MW 251.26 g/mol) belonging to the 3,4,5-trisubstituted isoxazole-4-carboxamide class, featuring a 3-acetyl group, a 5-methyl substituent on the isoxazole ring, and an N-(1,3-thiazol-2-yl) carboxamide side chain. Its computed physicochemical profile includes an XLogP3-AA of 1, a topological polar surface area of 113 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C10H9N3O3S
Molecular Weight 251.26
CAS No. 338794-74-4
Cat. No. B2772791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
CAS338794-74-4
Molecular FormulaC10H9N3O3S
Molecular Weight251.26
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=CS2
InChIInChI=1S/C10H9N3O3S/c1-5(14)8-7(6(2)16-13-8)9(15)12-10-11-3-4-17-10/h3-4H,1-2H3,(H,11,12,15)
InChIKeyDCCOBTUXCVVDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 338794-74-4): Isoxazole-Thiazole Carboxamide Procurement Baseline


3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 338794-74-4; PubChem CID 4219136) is a synthetic small molecule (C₁₀H₉N₃O₃S; MW 251.26 g/mol) belonging to the 3,4,5-trisubstituted isoxazole-4-carboxamide class, featuring a 3-acetyl group, a 5-methyl substituent on the isoxazole ring, and an N-(1,3-thiazol-2-yl) carboxamide side chain [1]. Its computed physicochemical profile includes an XLogP3-AA of 1, a topological polar surface area of 113 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound was deposited in the Molecular Libraries Probe Production Centers Network (MLPCN) screening collection and has confirmed biological activity in a luminescence-based cell-based high-throughput dose-response assay for aryl hydrocarbon receptor (AHR) activators [2][3].

Why 3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamide Analogs


Isoxazole-4-carboxamide derivatives with thiazole-2-yl amide substituents constitute a pharmacologically diverse class where minor structural modifications produce large shifts in receptor selectivity, potency, and cellular activity. The 3-acetyl substituent on the isoxazole core is not a passive bystander: it contributes hydrogen-bond acceptor capacity, modulates the conformational preference of the carboxamide side chain, and directly influences the compound's interaction with the aryl hydrocarbon receptor (AHR) ligand-binding pocket [1]. The des-acetyl analog, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, was synthesized and characterized as a leflunomide-analog immunomodulatory agent [2], yet its AHR activation profile has not been reported in the same MLPCN screening paradigm, leaving the 3-acetyl derivative as the only member of this scaffold family with publicly confirmed AHR dose-response data from the NIH Molecular Libraries Program [3]. Substitution at the 3-position of the isoxazole ring is a well-precedented determinant of pharmacological outcome in this series, and procurement decisions that ignore the 3-acetyl group risk selecting a compound with an uncharacterized or functionally distinct target engagement profile.

Quantitative Differentiation Evidence for 3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide: Comparator-Based Data for Scientific Procurement


AHR Agonist Potency: Moderate Micromolar Activity Distinct from High-Potency Reference Agonists

In a luminescence-based cell-based confirmatory dose-response assay (AHR_ACT_LUMI_1536_3XEC50 DRUN) conducted by The Scripps Research Institute Molecular Screening Center for the MLPCN, 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide exhibited an EC50 of 6.47 × 10³ nM (6.47 µM) for AHR activation [1]. By comparison, the FDA-approved drug leflunomide—a structurally related isoxazole-4-carboxamide—has been reported to induce AHR nuclear translocation in HaCaT keratinocytes with an EC50 of 0.16 nM , approximately 40,000-fold more potent. The thiazole-4-carboxamide AHR agonist ITE-CONHCH₃ shows an EC50 of 1.6 nM [2], approximately 4,000-fold more potent than the target compound. These data position the target compound as a moderate-potency AHR agonist, potentially useful as a tool compound where high-potency agonism (and the associated CYP1A induction and toxicity risk) is undesirable.

Aryl Hydrocarbon Receptor AHR agonism dose-response screening

Selectivity Profile: AHR Activation with Minimal PXR Cross-Reactivity

In the MLPCN secondary (counterscreen) assay performed under identical screening center conditions, 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide showed an EC50 > 1.16 × 10⁵ nM (>116 µM) against the pregnane X receptor (PXR, NR1I2) [1]. When compared to its AHR EC50 of 6.47 × 10³ nM in the primary assay [2], the AHR/PXR selectivity ratio exceeds approximately 18-fold (>116 µM / 6.47 µM). PXR activation is a well-documented source of CYP3A4 induction and drug-drug interaction liability, making this selectivity window a meaningful differentiator for compounds intended for AHR-focused mechanistic studies where concomitant PXR activation would confound interpretation of CYP induction data.

Nuclear receptor selectivity PXR counterscreen off-target profiling

Structural Differentiation: 3-Acetyl Substituent Distinguishes from Des-Acetyl Leflunomide Analog Scaffold

The target compound carries a 3-acetyl group (COCH₃) on the isoxazole ring, whereas the closest structurally characterized analog—5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (C₈H₇N₃O₂S, MW 209.23 g/mol)—lacks this substituent and has been described as a leflunomide analog with immunomodulatory potential [1][2]. The acetyl group increases the molecular weight by 42.03 Da (from 209.23 to 251.26), adds two hydrogen bond acceptors (total of 6 vs 4 in the des-acetyl analog), and introduces a ketone moiety capable of engaging in additional polar interactions within the AHR ligand-binding domain. The des-acetyl analog has a published crystal structure (dihedral angle between thiazole and isoxazole rings = 34.08°) [1], but no publicly available AHR screening data, making the 3-acetyl derivative the only scaffold member with validated, publicly accessible AHR dose-response and selectivity data from the NIH MLPCN platform.

Structure-activity relationship 3-substituted isoxazole leflunomide analog comparison

Physicochemical Property Profile: Computed Solubility and Permeability Determinants Relevant to Assay Compatibility

The computed properties of 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide place it within favorable drug-like chemical space: XLogP3-AA = 1, TPSA = 113 Ų, molecular weight = 251.26 g/mol, rotatable bond count = 3, and a predicted pKa of 4.97 ± 0.70 [1]. Compared to leflunomide (MW 270.21, XLogP ~2.5, TPSA ~55 Ų) [2], the target compound has a lower logP (suggesting better aqueous solubility) but a higher TPSA (suggesting lower passive membrane permeability). Compared to the des-acetyl analog (MW 209.23, estimated TPSA ~88 Ų), the 3-acetyl derivative has a higher TPSA, which may reduce non-specific membrane partitioning in cell-based assays. The compound satisfies Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), supporting its suitability as a screening-compatible small molecule probe.

Drug-likeness physicochemical properties assay compatibility

Recommended Research and Industrial Application Scenarios for 3-Acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide (CAS 338794-74-4)


AHR Pathway Mechanistic Studies Requiring a Moderate-Potency Tool Compound

The compound's confirmed AHR EC50 of 6.47 µM, coupled with >18-fold selectivity over PXR, makes it a candidate for in vitro AHR activation studies where investigators seek graded rather than saturating receptor activation [1]. Unlike leflunomide (EC50 0.16 nM) or ITE-CONHCH₃ (EC50 1.6 nM), which produce near-maximal AHR responses at low nanomolar concentrations, this compound's micromolar potency allows for finer titration of AHR-mediated transcriptional responses, which is advantageous when studying concentration-dependent effects on CYP1A1/CYP1B1 induction, AhR-ARNT dimerization kinetics, or AhR-dependent immunomodulation without the confounding CYP3A4 induction that accompanies PXR activation .

Chemical Probe for Differentiating AHR-Dependent from PXR-Dependent Effects in Hepatocyte Models

In hepatic cell models where both AHR and PXR regulate overlapping sets of xenobiotic-metabolizing enzymes, the compound's selectivity profile (AHR EC50 = 6.47 µM vs. PXR EC50 > 116 µM) enables researchers to activate AHR-driven gene expression programs without simultaneously triggering PXR-mediated CYP3A4 transcription [1]. This is a critical experimental control not achievable with promiscuous nuclear receptor ligands or with the des-acetyl analog, for which no PXR counterscreen data are publicly available .

Structure-Activity Relationship (SAR) Studies on 3-Substituted Isoxazole-4-Carboxamide Scaffolds

As the only member of the N-(thiazol-2-yl)isoxazole-4-carboxamide series with publicly reported AHR dose-response and selectivity data, this compound serves as a benchmark for SAR exploration [1]. Medicinal chemistry programs investigating the impact of 3-position substitution on isoxazole-4-carboxamide pharmacology can use this compound as a reference point, systematically comparing its AHR EC50, PXR selectivity, and computed physicochemical properties (XLogP3 = 1, TPSA = 113 Ų, pKa = 4.97) against newly synthesized 3-substituted analogs .

Procurement for MLPCN-Style Secondary Screening and Target Deconvolution Panels

Given that this compound has already passed the MLPCN primary and confirmatory screening funnel with defined activity outcomes, it is a cost-effective choice for secondary screening panels aimed at deconvoluting AHR-dependent phenotypes [1]. Its availability from multiple commercial vendors at ≥98% purity and its well-characterized identity (InChIKey DCCOBTUXCVVDMN-UHFFFAOYSA-N) ensure reproducibility across independent laboratories, reducing the risk of batch-to-batch variability in follow-up studies.

Quote Request

Request a Quote for 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.